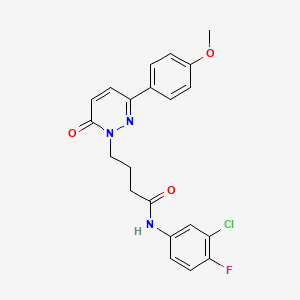

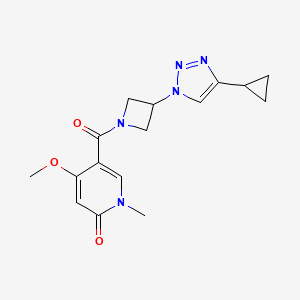

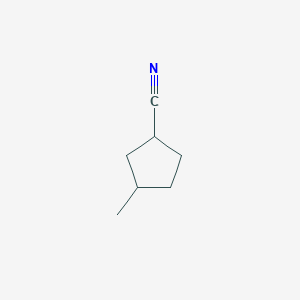

![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound that contains a trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . This compound is also related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B and is used in the treatment of proliferative diseases such as cancer .

科学的研究の応用

Antimalarial Drug Development

This compound has been identified as a potential lead for new antimalarial drugs. A study utilized a rational approach to synthesize derivatives of benzenesulfonamide, aiming to develop antimalarial prototypes. These derivatives showed promise due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of malaria-causing parasites .

Anticancer Agents

Research indicates that benzenesulfonamide derivatives can act as anticancer agents by inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. Selective inhibition of CA IX is considered a promising strategy for discovering novel antiproliferative agents. The derivatives have shown significant inhibitory effects against breast cancer cell lines .

Antimicrobial Activity

The same properties that make benzenesulfonamide derivatives effective as anticancer agents also contribute to their antimicrobial activity. By inhibiting carbonic anhydrase enzymes, these compounds can disrupt essential physiological functions in various microbes, providing a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition for Drug Discovery

Benzenesulfonamide derivatives are valuable tools for studying enzyme inhibition, which is a crucial aspect of drug discovery. Their interaction with enzymes like DHPS and CA IX helps researchers understand the mechanisms of action and design more effective drugs .

Gene Expression Studies

These compounds can be used to study changes in gene expression, particularly in tumor cells. By affecting the expression of genes like CA IX, researchers can gain insights into the metabolic shifts in cancer cells and the resulting changes in pH and cell proliferation .

Apoptosis Induction

Certain derivatives of benzenesulfonamide have been shown to induce apoptosis in cancer cell lines. This is a critical area of research for developing therapies that can selectively trigger cell death in cancer cells without affecting healthy cells .

Cellular Uptake Analysis

Studies involving benzenesulfonamide derivatives include analyzing their cellular uptake. Understanding how these compounds are absorbed and utilized by cells can inform the development of more efficient drug delivery systems .

特性

IUPAC Name |

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUHBIPFUMQGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

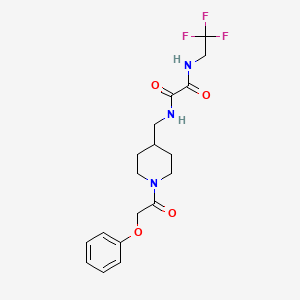

![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)

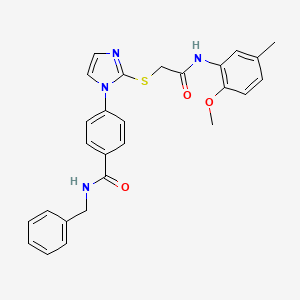

![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)

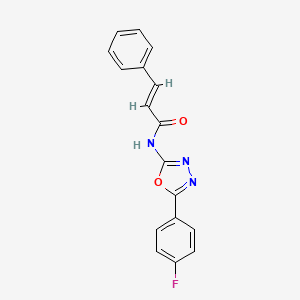

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2898812.png)

![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)